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molecular formula C9H11F3N4 B1523285 4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine CAS No. 845616-55-9

4-(1-Piperazinyl)-6-(trifluoromethyl)pyrimidine

Cat. No. B1523285
M. Wt: 232.21 g/mol
InChI Key: QDKHOCPDMXKZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07449467B2

Procedure details

A solution of 4-chloro-6-(trifluoromethyl)pyrimidine (1.0 g, 5.48 mmol), piperazine (2.36 g, 27.4 mmol), and triethylamine (2.29 mL, 16.4 mmol) in DMF (20 mL) was stirred at 100° C. for 5 h. The reaction solution was diluted with water and extracted with ethyl acetate three times, dried with sodium sulfate, filtered, and concentrated in vacuo. The crude residue was purified by flash column chromatography (10% MeOH/5% Et3N/EtOAc) to yield the desired product (720 mg, 56.6%). LCMS calculated for C9H12F3N4: (M+1) 233.1; found 233.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
2.29 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56.6%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[CH:4][N:3]=1.[NH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.C(N(CC)CC)C>CN(C=O)C.O>[N:12]1([C:2]2[CH:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[N:5]=[CH:4][N:3]=2)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC(=C1)C(F)(F)F
Name
Quantity
2.36 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
2.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash column chromatography (10% MeOH/5% Et3N/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=NC=NC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 720 mg
YIELD: PERCENTYIELD 56.6%
YIELD: CALCULATEDPERCENTYIELD 56.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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